![molecular formula C19H18N4O2 B7585039 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. It has shown promising results in preclinical studies as a potential cancer therapeutic agent.
Mechanism of Action
MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. The interaction between MDM2 and p53 is a critical negative feedback loop that regulates the activity of p53. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide binds to the hydrophobic pocket of MDM2, blocking its interaction with p53. This leads to the stabilization of p53 and its activation as a transcription factor. The activated p53 induces the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been shown to have a specific and potent inhibitory effect on the MDM2-p53 interaction. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown efficacy in preclinical models of cancer, making it a promising therapeutic agent. However, there are also limitations to its use in lab experiments. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. Additionally, its mechanism of action may be affected by the genetic background of cancer cells, making it necessary to test its efficacy in a variety of cancer types.
Future Directions
For the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide include optimization of its structure and pharmacokinetic properties, testing its efficacy in clinical trials, and identifying biomarkers that predict response to this therapy.
Synthesis Methods
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the pyrazole ring, followed by the coupling of the pyrazole with the indole ring, and then the attachment of the N-methylpyrazole group. The final step involves the acetylation of the amide nitrogen. The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been described in detail in scientific literature.
Scientific Research Applications
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the MDM2-p53 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 leads to the induction of apoptosis and cell cycle arrest in cancer cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide has shown efficacy in several types of cancer, including leukemia, lymphoma, and solid tumors such as breast, lung, and colon cancer.
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-21(10-13-9-20-22(2)11-13)17(24)12-23-16-8-4-6-14-5-3-7-15(18(14)16)19(23)25/h3-9,11H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGODBRYYJFXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

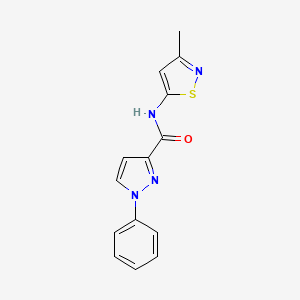
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
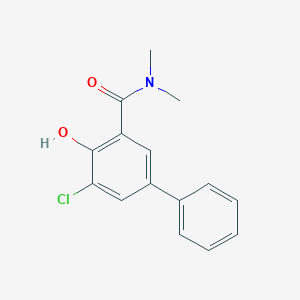
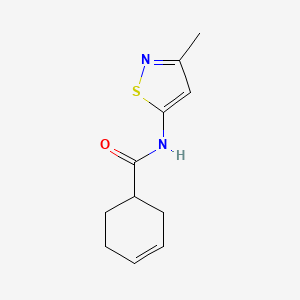
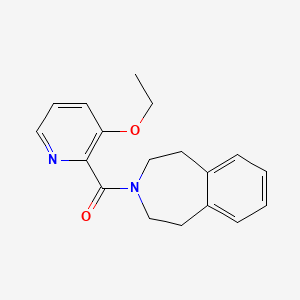
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
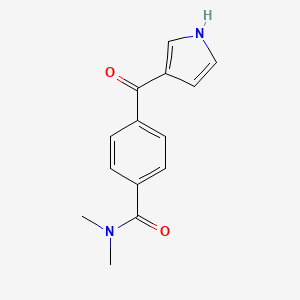
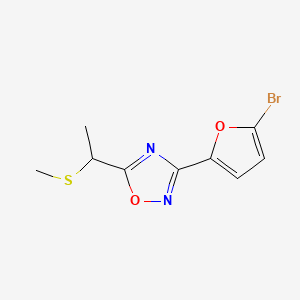

![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)